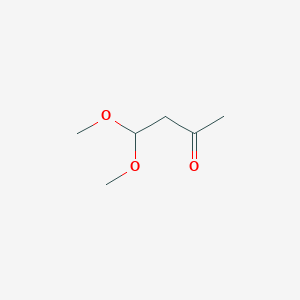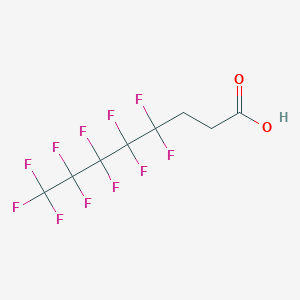
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one
Vue d'ensemble
Description
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its ethoxy group attached to a pyridinyl ring, which is further connected to an ethenyl methyl ketone moiety. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one finds applications in diverse scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Acetylpyridine: Similar structure but lacks the ethoxy group.
2-Pyridyl methyl ketone: Similar structure but lacks the ethenyl group.
2-Acetopyridine: Another similar compound with slight structural differences.
Uniqueness: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the ethoxy group enhances its solubility and reactivity in certain reactions, making it more versatile compared to its analogs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone involves the reaction of 4-pyridinylacetaldehyde with ethyl vinyl ketone in the presence of a base to form the intermediate product, 2-Ethoxy-1-(4-pyridinyl)ethenol. This intermediate is then oxidized using a mild oxidizing agent to form the final product, 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone.", "Starting Materials": [ { "Name": "4-pyridinylacetaldehyde", "Amount": "1 equivalent" }, { "Name": "Ethyl vinyl ketone", "Amount": "1 equivalent" }, { "Name": "Base (e.g. potassium hydroxide)", "Amount": "stoichiometric amount" }, { "Name": "Mild oxidizing agent (e.g. hydrogen peroxide)", "Amount": "stoichiometric amount" } ], "Reaction": [ { "Step": "Add 4-pyridinylacetaldehyde to a reaction flask", "Conditions": "None" }, { "Step": "Add ethyl vinyl ketone to the reaction flask", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Add the base to the reaction flask", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Stir the reaction mixture for several hours", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Add a mild oxidizing agent to the reaction mixture", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Stir the reaction mixture for several hours", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Extract the product using a suitable organic solvent (e.g. dichloromethane)", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Purify the product using column chromatography", "Conditions": "Using a suitable solvent system (e.g. hexane/ethyl acetate)" } ] } | |
Numéro CAS |
88349-61-5 |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
Clé InChI |
IATKKGJZTHMRBF-FLIBITNWSA-N |
SMILES isomérique |
CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
SMILES canonique |
CCOC=C(C1=CC=NC=C1)C(=O)C |
| 88349-61-5 | |
Synonymes |
(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

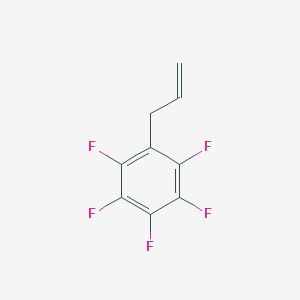
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
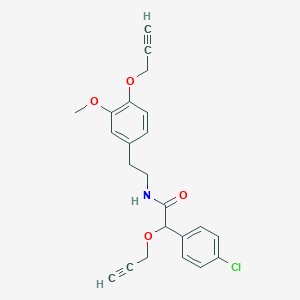
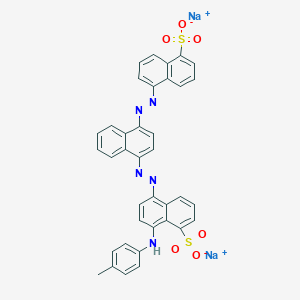
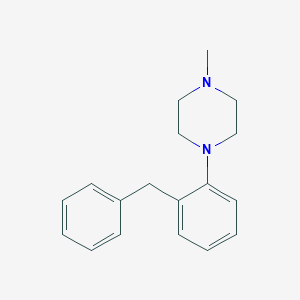

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
